3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
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Overview
Description
3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features a pyrazole ring substituted with an amino group and a benzoic acid moiety, making it a valuable scaffold for various chemical and biological applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
For instance, some pyrazole derivatives have been shown to inhibit the growth of Mycobacterium tuberculosis .
Pharmacokinetics
The compound’s solubility in polar solvents such as ethanol and dimethylformamide suggests that it may have good bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid. For instance, the compound’s stability at room temperature suggests that it may be stable under a wide range of environmental conditions.
Biochemical Analysis
Biochemical Properties
Pyrazole-bearing compounds are known for their diverse pharmacological effects . They are often used as precursors in the synthesis of condensed heterocyclic systems
Molecular Mechanism
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a pyrazole derivative, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy
Dosage Effects in Animal Models
Some pyrazole derivatives have shown inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid typically involves the reaction of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with 4-aminobenzoic acid in a solvent such as acetonitrile. The reaction mixture is stirred at room temperature for several days, resulting in the formation of the desired product . The white precipitate formed is then filtered, washed with acetonitrile, and dried in air.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- **3-(5-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
- **4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid
Uniqueness
3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the amino group and the benzoic acid moiety enhances its reactivity and potential for diverse applications compared to similar compounds .
Properties
IUPAC Name |
3-[(4-amino-3,5-dimethylpyrazol-1-yl)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-8-12(14)9(2)16(15-8)7-10-4-3-5-11(6-10)13(17)18/h3-6H,7,14H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHSPZPNSXNMHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)O)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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